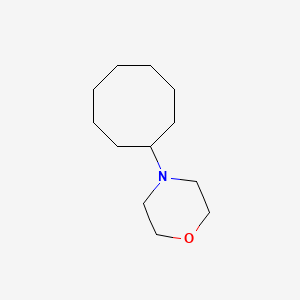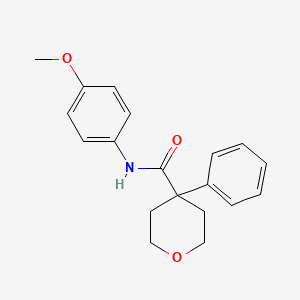
4-cyclooctylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-cyclooctylmorpholine (COM) is a cyclic amine that has been studied for its potential applications in scientific research. Its unique chemical structure makes it an interesting candidate for use in various fields, including medicinal chemistry, pharmacology, and neuroscience. In
科学的研究の応用
4-cyclooctylmorpholine has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of medicinal chemistry, where this compound has been shown to have potential as a therapeutic agent for the treatment of various diseases and disorders. Additionally, this compound has been studied for its potential use in pharmacology as a tool for studying the effects of drugs on the central nervous system. In neuroscience, this compound has been used to study the role of various neurotransmitters in the brain.
作用機序
The mechanism of action of 4-cyclooctylmorpholine is not fully understood, but it is believed to act as a modulator of various neurotransmitters in the brain. Specifically, this compound has been shown to interact with the dopamine and serotonin systems, which are involved in various physiological and behavioral processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. In animal models, this compound has been shown to increase locomotor activity and induce hyperactivity. Additionally, this compound has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
One advantage of using 4-cyclooctylmorpholine in lab experiments is its unique chemical structure, which makes it an interesting candidate for use in various fields of research. Additionally, the synthesis method for this compound has been optimized to produce high yields of pure compound. However, one limitation of using this compound is its potential toxicity, which requires careful handling and storage.
将来の方向性
There are many potential future directions for research on 4-cyclooctylmorpholine. One area of interest is in the development of new therapeutic agents for the treatment of various diseases and disorders. Additionally, this compound may have potential applications in the development of new pharmacological tools for studying the effects of drugs on the central nervous system. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, this compound is a cyclic amine that has potential applications in various fields of scientific research. Its unique chemical structure, synthesis method, and potential therapeutic effects make it an interesting candidate for further study. While there are limitations to using this compound in lab experiments, its potential applications in the development of new therapeutic agents and pharmacological tools make it an important area of research for the future.
合成法
The synthesis of 4-cyclooctylmorpholine involves the reaction of cyclooctanone with morpholine in the presence of a catalyst. This method has been optimized to produce high yields of this compound with high purity. The resulting compound can then be further purified using various techniques such as column chromatography or recrystallization.
特性
IUPAC Name |
4-cyclooctylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-2-4-6-12(7-5-3-1)13-8-10-14-11-9-13/h12H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJKDISWXZMEPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5866673.png)
![5-[(4-benzyl-1-piperazinyl)carbonyl]-1-(methylsulfonyl)indoline](/img/structure/B5866678.png)

![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5866694.png)


![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methoxyphenyl)benzamide](/img/structure/B5866718.png)

![N-(3-chloro-4-methoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5866726.png)
![2-{[(dimethylamino)carbonyl]amino}phenyl dimethylcarbamate](/img/structure/B5866727.png)

![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5866756.png)
![N-(2-ethylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5866759.png)